Fosfosal

概要

説明

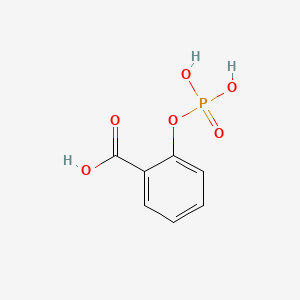

フォスフォサルは、2-ホスホノキシ安息香酸としても知られており、サリチル酸の誘導体です。これは、鎮痛および抗炎症作用を有する非アセチル化サリチル酸誘導体です。 フォスフォサルは主に、炎症性疾患の治療のためのプロドラッグとして使用されます .

準備方法

合成経路と反応条件

フォスフォサルは、五酸化リンを用いたサリチル酸のリン酸化によって合成することができます。この反応には、以下の手順が含まれます。

リン酸化: サリチル酸は、トルエン中で五酸化リンと還流温度で反応させます。サリチル酸と五酸化リンのモル比は、通常2〜4:1です。

加水分解: 次に、反応混合物を水で処理して、リン酸化工程中に生成された中間体無水物を加水分解します。

沈殿および精製: フォスフォサルは沈殿させ、濾過によって分離し、必要に応じて精製します

工業生産方法

フォスフォサルの工業生産は、同様のプロセスに従いますが、大規模生産に最適化されています。 五酸化リンの使用は、他のリン酸化方法における副生成物である塩酸の生成を回避することにより、環境への影響を軽減します .

化学反応の分析

反応の種類

フォスフォサルは、以下のものを含むいくつかの種類の化学反応を起こします。

加水分解: フォスフォサルは、サリチル酸とリン酸に加水分解することができます。

置換: フェノール性ヒドロキシル基は、置換反応に関与することができます。

一般的な試薬および条件

加水分解: 穏やかな条件下での水または水溶液。

置換: 目的の置換生成物に応じて、さまざまな求電子剤を使用することができます。

生成される主要な生成物

加水分解: サリチル酸とリン酸。

科学研究への応用

フォスフォサルは、幅広い科学研究への応用を持っています。

化学: 有機合成における試薬として、およびリン酸化反応を研究するためのモデル化合物として使用されます。

科学的研究の応用

Introduction to Fosfosal

This compound, chemically known as 2-phosphonoxybenzoic acid, is an O-phosphorylated derivative of salicylic acid. It has garnered attention in both clinical and research settings due to its analgesic properties and potential applications in treating various inflammatory diseases. This article explores the diverse applications of this compound, highlighting its therapeutic uses, mechanisms of action, and implications in drug development.

Analgesic Properties

This compound has been primarily studied for its analgesic activity . A double-blind clinical study demonstrated that this compound significantly alleviated pain in patients suffering from musculoskeletal and arthritic conditions. The study involved 60 outpatients who received a daily dose of 1 gram three times a day for eight days. Results indicated a statistically significant improvement in pain severity and overall patient satisfaction compared to placebo (p < 0.001) . Notably, this compound exhibited excellent gastric tolerance and minimal side effects, making it a promising candidate for pain management.

Anti-inflammatory Applications

This compound functions as a prodrug for salicylic acid, which is well-known for its anti-inflammatory effects. Its selective inhibition of the transcription factor STAT5b has been documented, suggesting potential applications in treating cancers where STAT5b is overexpressed. The selectivity of this compound for STAT5b over STAT5a is mediated by specific amino acid interactions within the SH2 domain, making it a valuable compound for developing targeted therapies against STAT5b-related pathologies .

Controlled Drug Delivery Systems

Recent studies have explored the use of this compound in controlled drug delivery systems . Research focused on its permeation through glutaraldehyde crosslinked chitosan membranes indicates that this compound can be effectively utilized in sustained-release formulations. This approach could enhance the therapeutic efficacy of this compound by maintaining optimal drug concentrations over extended periods .

Table: Binding Affinity of this compound

| Protein | Binding Affinity (Ki) |

|---|---|

| STAT5b | 29.3 ± 1.8 μM |

| STAT5a | 148 ± 9 μM |

| STAT5b-6M | 10.7 ± 0.6 μM |

| STAT5a Trp566Arg | 10.2 ± 0.7 μM |

Clinical Study on Analgesic Efficacy

A pivotal clinical trial involving this compound showcased its effectiveness as an analgesic agent. Patients reported significant reductions in pain levels, with many achieving "good" to "excellent" outcomes as per their evaluations post-treatment . This study underscores this compound's potential as a first-line treatment option for chronic pain syndromes.

Research on STAT5b Inhibition

In laboratory settings, this compound was identified as a selective inhibitor of STAT5b during high-throughput screening processes aimed at discovering new cancer therapeutics. The refined binding model developed from these studies provides insights into how modifications to the structure of this compound could lead to more potent inhibitors tailored for specific oncological applications .

作用機序

フォスフォサルは、プロスタグランジンの合成に不可欠な酵素であるシクロオキシゲナーゼを阻害することにより、その効果を発揮します。この阻害は、炎症と痛みを軽減します。 さらに、フォスフォサルは、腫瘍関連経路に関与する転写因子STAT5bのSH2ドメインを選択的に阻害します .

類似の化合物との比較

類似の化合物

サリチル酸: フォスフォサルの親化合物であり、抗炎症作用と鎮痛作用で広く使用されています。

アスピリン(アセチルサリチル酸): サリチル酸の別の誘導体であり、抗炎症作用、鎮痛作用、解熱作用で知られています。

フォスフォマイシン: 抗菌作用を有するホスホン酸誘導体であり、尿路感染症の治療に使用されます.

フォスフォサルの独自性

フォスフォサルは、他のサリチル酸誘導体では見られないSTAT5b転写因子の選択的阻害により、独特です。 この選択性は、標的を絞った癌治療のための有望な候補となっています .

類似化合物との比較

Similar Compounds

Salicylic Acid: The parent compound of fosfosal, widely used for its anti-inflammatory and analgesic properties.

Aspirin (Acetylsalicylic Acid): Another derivative of salicylic acid, known for its anti-inflammatory, analgesic, and antipyretic effects.

Fosfomycin: A phosphonic acid derivative with antibacterial properties, used to treat urinary tract infections.

Uniqueness of this compound

This compound is unique due to its selective inhibition of the STAT5b transcription factor, which is not observed with other salicylic acid derivatives. This selectivity makes it a promising candidate for targeted cancer therapies .

生物活性

Fosfosal, a salicylic acid derivative, is primarily known as a nonsteroidal anti-inflammatory drug (NSAID) marketed in Spain. Its biological activity has been investigated across various studies, revealing significant implications for cellular signaling and potential therapeutic applications.

This compound exhibits its biological effects primarily through the modulation of the chemokine receptor CXCR4. Research indicates that this compound enhances the activity of CXCL12, a ligand for CXCR4, thereby increasing CXCR4-mediated signaling. This effect was demonstrated in a high-throughput screening assay using Saccharomyces cerevisiae expressing human CXCR4, where this compound was shown to up-regulate CXCR4 activation only in the presence of CXCL12 . The binding site for this compound on CXCL12 was mapped, and its mechanism was elucidated, highlighting the synergistic action of its chemical components—salicylate and phosphate .

Dose-Response Studies

A dose-response experiment established the effective concentration (EC50) of this compound for activating CXCR4. The EC50 was determined to be approximately 217 μM in yeast models, indicating that while this compound does not exhibit activity on its own, it significantly enhances receptor activation when combined with CXCL12 . This finding underscores the importance of context in evaluating the biological activity of compounds like this compound.

Table 1: Dose-Response Data for this compound

| Compound | EC50 (μM) | Context |

|---|---|---|

| This compound | 217 | In presence of CXCL12 |

| CXCL12 | 7.9 | In mammalian cells |

In Vitro and In Vivo Studies

This compound has also been identified as an aggregation inhibitor in various models. A study screened FDA-approved compounds and found that this compound effectively reduced androgen receptor aggregation in vitro and exhibited neuroprotective effects in Drosophila models of neurodegeneration associated with polyglutamine diseases . This suggests that this compound may have therapeutic potential beyond its anti-inflammatory properties.

Case Studies and Applications

- Neurodegenerative Diseases : In a study involving Drosophila models, this compound demonstrated a partial rescue of phenotypes related to huntingtin aggregation, indicating its potential role in treating polyglutamine diseases .

- Cancer Research : The modulation of CXCR4 signaling by this compound could have implications in cancer biology, as CXCR4 is known to play a role in tumor metastasis. Enhanced understanding of this pathway could lead to novel therapeutic strategies targeting cancer progression.

特性

IUPAC Name |

2-phosphonooxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKUDWZICMJVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045394 | |

| Record name | Salicylic acid dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6064-83-1 | |

| Record name | Fosfosal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6064-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosfosal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fosfosal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylic acid dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fosfosal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSFOSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124X2V25W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fosfosal, the O-phosphorylated derivative of salicylic acid, exhibits its effects through multiple mechanisms. [, ] Primarily, it acts as a prodrug for salicylic acid, rapidly hydrolyzing into this active metabolite in vivo. [] Salicylic acid, in turn, is a well-known inhibitor of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and downstream anti-inflammatory and analgesic effects. [, , , ] Additionally, this compound itself directly interacts with the SH2 domain of STAT5b, a transcription factor involved in tumor development. This interaction inhibits STAT5b activity, suggesting a potential avenue for anti-tumor therapy. [, ] Furthermore, research indicates that this compound up-regulates CXCR4 activation in the presence of CXCL12, showcasing its ability to modulate chemokine receptor activity. []

A: While this compound itself is not reported to possess direct catalytic activity, its use as an acid catalyst in polyester-melamine paint formulations has been explored. [] In this context, this compound acts as an in-situ phosphatizing reagent, promoting the formation of a phosphate conversion coating on aluminum surfaces. [] This phosphatization process enhances corrosion resistance and paint adhesion, highlighting an indirect catalytic role of this compound in surface modification.

A: While the provided abstracts do not delve into specific computational studies, the identification of this compound's interaction with STAT5b and CXCR4 suggests the potential for employing computational techniques. [, ] Molecular docking simulations could elucidate the binding mode of this compound within the SH2 domain of STAT5b, providing insights for developing more potent and selective inhibitors. [] Additionally, molecular dynamics simulations could be utilized to understand the influence of this compound on CXCR4 conformation and dynamics in the presence of CXCL12. [] Further application of computational methods like QSAR could be valuable in exploring the structure-activity relationships of this compound and designing analogs with improved pharmacological profiles.

ANone: The provided abstracts primarily focus on the pharmacological and pharmacokinetic aspects of this compound and do not offer specific details on SHE regulations. As a pharmaceutical compound, this compound would be subject to regulations governing the development, manufacturing, and disposal of pharmaceuticals, ensuring its safe and environmentally responsible use. These regulations vary across countries and jurisdictions and require consultation with relevant regulatory bodies.

A: this compound exhibits rapid absorption following oral administration, with its hydrolysis product, salicylic acid, being the only detectable moiety in plasma. [, , ] This rapid conversion suggests that this compound primarily acts as a prodrug for salicylic acid. [] The pharmacokinetic parameters of salicylic acid derived from this compound administration are comparable to those observed after direct salicylic acid administration. [, ] Studies in humans demonstrated that a this compound dose of 2,400 mg three times daily achieved steady-state plasma concentrations of salicylic acid within the therapeutic range for anti-inflammatory activity (150-300 µg/mL). [] Additionally, co-administration of this compound with codeine did not significantly alter the pharmacokinetic profiles of either drug, suggesting minimal drug-drug interaction potential. []

A: Preclinical studies have demonstrated the analgesic and anti-inflammatory effects of this compound in various animal models. [, , ] In mice, this compound exhibited significant analgesic activity in the acetic acid-induced writhing test and the hot plate test, comparable to the effects observed with aspirin. [] Additionally, this compound displayed anti-inflammatory activity in the xylene-induced ear swelling test and the acetic acid-induced vascular permeability test in mice. [] Importantly, this compound demonstrated better gastric tolerance compared to aspirin in these preclinical studies. [] Furthermore, clinical trials have investigated the analgesic efficacy of this compound in patients with musculoskeletal and articular pain. [, , ] Double-blind studies revealed that this compound effectively reduced pain severity, activity impairment, and insomnia compared to placebo. [, ] Moreover, this compound demonstrated comparable analgesic activity to lysine acetylsalicylate in a clinical trial involving patients with rheumatoid arthritis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。